molecular formula C21H23F2N5O2S B3004338 1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 2034446-42-7

1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Cat. No.: B3004338
CAS No.: 2034446-42-7
M. Wt: 447.5
InChI Key: QCRMHJZJVQPGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a piperazine ring substituted with a 2,5-difluorobenzylsulfonyl group at the 4-position and fused to a tetrahydropyrazino[1,2-b]indazole core. The hydrochloride salt of the parent compound (CAS: 1610376-97-0) has been documented as discontinued in commercial catalogs, indicating possible challenges in synthesis, stability, or early-stage development .

Properties

IUPAC Name

1-[4-[(2,5-difluorophenyl)methylsulfonyl]piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N5O2S/c22-16-5-6-18(23)15(13-16)14-31(29,30)27-11-9-26(10-12-27)21-20-17-3-1-2-4-19(17)25-28(20)8-7-24-21/h5-8,13H,1-4,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRMHJZJVQPGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)S(=O)(=O)CC5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a synthetic organic compound that has garnered attention for its potential biological activity. This compound features a complex structure that includes a piperazine moiety and a tetrahydropyrazinoindazole framework, which enhances its pharmacological properties. The presence of the difluorobenzyl sulfonyl group is particularly significant as it may influence the compound's solubility and biological interactions.

Structural Overview

The molecular formula of the compound is C19H22F2N4O3SC_{19}H_{22}F_2N_4O_3S with a molecular weight of 424.5 g/mol. The structural complexity allows for diverse interactions with biological targets.

Property Value
Molecular FormulaC19H22F2N4O3SC_{19}H_{22}F_2N_4O_3S
Molecular Weight424.5 g/mol
CAS Number2034545-69-0

Research indicates that this compound exhibits inhibitory effects on various kinases, which are critical enzymes in cellular signaling pathways. These interactions suggest potential applications in treating diseases where kinase activity is dysregulated, such as cancer and inflammatory conditions.

Key Mechanisms:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival.
  • Receptor Modulation : It may interact with certain receptors to modulate their activity, potentially influencing various signaling pathways.

In Vitro Studies

Studies have demonstrated that this compound shows promising results in several biological assays:

  • Antiproliferative Activity : The compound has been tested against various cancer cell lines, showing significant inhibition of cell growth.
  • Antimicrobial Properties : Preliminary data suggest activity against certain Gram-positive bacteria, indicating potential as an antibacterial agent.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, the compound was evaluated for its anticancer properties against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. This suggests that the compound could be a lead candidate for further development in cancer therapeutics.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 0.5 µg/mL against S. aureus, indicating strong antibacterial potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the difluorobenzyl sulfonyl group in enhancing biological activity. Variations in this moiety can significantly alter the efficacy and selectivity of the compound against different biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Sulfonyl Motifs

2.1.1. 1-[(2,5-Difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine
  • Key Differences: This compound (MFCD06085305) shares the 2,5-difluorophenylsulfonyl-piperazine moiety but replaces the tetrahydropyrazinoindazole core with a second 4-ethylphenylsulfonyl group.
  • No activity data are available for direct comparison .
2.1.2. 1-(4-Fluorobenzyl)piperazine Derivatives
  • Example: Compounds 7–19 from incorporate a 4-fluorobenzyl group on piperazine but lack the sulfonyl and tetrahydropyrazinoindazole components.
  • Activity : These derivatives were explored as tyrosine kinase inhibitors, highlighting the role of fluorinated benzyl groups in target binding. The absence of the indazole core in these compounds may limit their selectivity compared to the target molecule .

Analogues with Indazole/Pyrazine Scaffolds

2.2.1. Ponatinib (Referenced in )
  • Structural Overlap : Ponatinib, a Bcr-Abl kinase inhibitor, shares an indazole-derived core but incorporates distinct substituents (e.g., ethynyl linkage, chloro-substituted pyridazine).
2.2.2. 1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole Derivatives
  • Example : The hydrochloride salt (CAS: 1610376-97-0) lacks the 2,5-difluorobenzylsulfonyl group present in the target compound. This omission likely alters electronic properties and target engagement, though both share the same core scaffold .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-[(2,5-Difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine Ponatinib
Molecular Weight ~530 g/mol (estimated) ~428 g/mol 569.06 g/mol
Solubility Likely low (lipophilic core) Higher (dual sulfonyl groups) Low (logP ~5.3)
Synthetic Accessibility Complex (discontinued in catalog) Moderate (commercially available intermediates) High (established synthesis)

Developmental Status and Challenges

  • The target compound’s hydrochloride salt is listed as discontinued, suggesting unresolved issues in scale-up or stability .
  • In contrast, ponatinib and 4-fluorobenzylpiperazine derivatives have advanced to clinical or preclinical stages, underscoring the importance of optimizing substituents for drug-like properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.